Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorodithioate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester typically involves the reaction of phosphorodithioic acid with a chlorophenylthioethyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include dimethyl sulfate and chlorophenylthioethyl chloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic properties, particularly in the treatment of parasitic infections.
Industry: Utilized in the formulation of pesticides and herbicides due to its biological activity.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester involves the inhibition of specific enzymes by binding to their active sites. This binding disrupts normal enzyme function, leading to the desired biological effects. The molecular targets include enzymes involved in metabolic pathways, making this compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester
Uniqueness
Phosphorodithioic acid, S-(2-(p-chlorophenylthio)ethyl) O,O-dimethyl ester is unique due to its specific structural features, such as the p-chlorophenylthioethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective.
Properties
CAS No. |
32357-99-6 |
---|---|
Molecular Formula |
C10H14ClO2PS3 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO2PS3/c1-12-14(15,13-2)17-8-7-16-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
VCWSCCLHRXFDOW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SCCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.